![molecular formula C27H23FN6O3 B2719646 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-99-9](/img/no-structure.png)

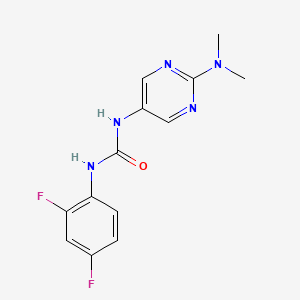

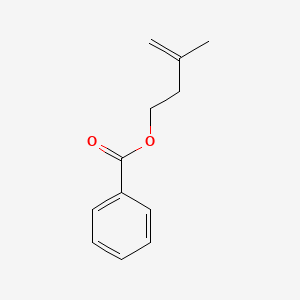

3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

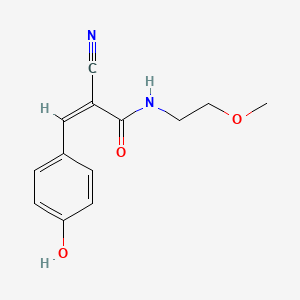

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a piperazine group, and a triazoloquinazolinone group .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For example, they can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Aplicaciones Científicas De Investigación

Quality Control and Antimalarial Agent Development

A study focused on developing quality control methods for a compound similar to the requested chemical, highlighting its potential as an antimalarial agent. This research aimed at establishing quality control methods including solubility, identification, impurity analysis, and assay by potentiometric titration among other parameters. The study underscores the significance of stringent quality control in the development of pharmaceutical compounds for antimalarial therapies (Danylchenko et al., 2018).

Antimicrobial and Anticancer Applications

Another research avenue explores the synthesis and antimicrobial activities of triazole derivatives, which includes compounds structurally related to the one of interest. These derivatives exhibited promising antimicrobial properties against various microorganisms, suggesting their potential in combating infectious diseases (Bektaş et al., 2007). Additionally, the synthesis of triazoloquinoline derivatives has been investigated for their anticancer activity, revealing some derivatives with significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in cancer treatment (Reddy et al., 2015).

Antihistaminic and Benzodiazepine Binding Activities

Further research into related chemical structures includes their potential as H1-antihistaminic agents, with studies showing significant protection against histamine-induced bronchospasm in animal models. This suggests possible applications in treating allergic reactions (Alagarsamy et al., 2009). Additionally, derivatives have been synthesized for high-affinity benzodiazepine receptor binding, indicating potential use in neurological disorders (Francis et al., 1991).

Synthesis and Pharmacological Investigations

Research on the synthesis of novel triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents shows significant potential in cancer therapy. Some compounds demonstrated potent inhibitory activities, highlighting their potential as anticancer agents (Driowya et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one' involves the reaction of 2-fluoroaniline with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride to form an intermediate, which is then reacted with 6-amino-3-(2-fluorophenyl)quinazolin-4(3H)-one to yield the final product.", "Starting Materials": [ "2-fluoroaniline", "4-(4-methoxyphenyl)piperazine-1-carbonyl chloride", "6-amino-3-(2-fluorophenyl)quinazolin-4(3H)-one" ], "Reaction": [ "Step 1: 2-fluoroaniline is reacted with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine to form an intermediate.", "Step 2: The intermediate is then reacted with 6-amino-3-(2-fluorophenyl)quinazolin-4(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.", "Step 3: The final product is purified by column chromatography or recrystallization." ] } | |

Número CAS |

1031664-99-9 |

Fórmula molecular |

C27H23FN6O3 |

Peso molecular |

498.518 |

Nombre IUPAC |

3-(2-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one |

InChI |

InChI=1S/C27H23FN6O3/c1-37-19-9-7-18(8-10-19)32-12-14-33(15-13-32)27(36)17-6-11-21-23(16-17)34-25(29-26(21)35)24(30-31-34)20-4-2-3-5-22(20)28/h2-11,16,31H,12-15H2,1H3 |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2719563.png)

![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2719568.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)](/img/structure/B2719569.png)

![1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2719570.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)